Cetirizine Ethyl Ester

Vue d'ensemble

Description

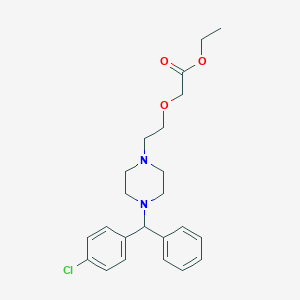

Cetirizine Ethyl Ester (CEE) is a synthetic derivative of cetirizine (CET). It is a potent antihistamine with a wide range of applications in the treatment of allergic reactions. CEE is a prodrug of CET and its chemical structure is similar to that of CET, but it is structurally distinct. CEE is a colorless solid with a melting point of 97-99°C.

Applications De Recherche Scientifique

Traitement des maladies allergiques

La cétirizine est un antihistaminique H1 de deuxième génération (AH) et est largement utilisée pour le traitement des maladies allergiques . Elle est particulièrement efficace dans le traitement de la rhinite allergique et de l'urticaire chez les enfants .

Utilisation hors AMM chez les patients pédiatriques

Une exploration basée sur un modèle de la rationalité de l'utilisation hors AMM de la cétirizine chez les patients pédiatriques chinois a été réalisée . L'étude a développé un modèle de pharmacocinétique de population (PPK) pour la cétirizine chez les patients pédiatriques chinois et a étudié la justification de son utilisation hors AMM .

Administration intraveineuse

La cétirizine chlorhydrate administrée par voie intraveineuse, un antihistaminique H1 de deuxième génération, est utilisée en toute sécurité en vente libre depuis de nombreuses années . En 2019, la cétirizine IV a été approuvée pour le traitement de l'urticaire aiguë .

Traitement de l'urticaire aiguë

Un essai de phase 3 de la cétirizine IV 10 mg versus la diphénhydramine IV 50 mg a été mené chez 262 adultes qui se sont présentés aux soins urgents/aux urgences pour une urticaire aiguë nécessitant des antihistaminiques . Pour le critère d'efficacité principal, défini comme le changement par rapport à la valeur initiale du score de prurit évalué par le patient sur 2 h, la non-infériorité de la cétirizine IV par rapport à la diphénhydramine IV a été démontrée .

Prémédication pour prévenir les réactions d'infusion

Les antihistaminiques IV, y compris la cétirizine, sont discutés comme une prémédication pour prévenir les réactions d'infusion liées aux agents anticancéreux et autres produits biologiques .

Traitement d'appoint de l'anaphylaxie et d'autres réactions allergiques

La cétirizine IV est également utilisée comme traitement d'appoint de l'anaphylaxie et d'autres réactions allergiques<a aria-label="2: " data-citationid="31828faa-681e-359

Mécanisme D'action

Target of Action

Cetirizine Ethyl Ester, a derivative of Cetirizine, primarily targets the Histamine-1 (H1) receptors . These receptors play a crucial role in allergic reactions, as they are responsible for causing symptoms such as sneezing, coughing, nasal congestion, and hives .

Mode of Action

This compound acts as an antagonist to the H1 receptors . It achieves its main effects through the selective inhibition of these peripheral H1 receptors . This means that it prevents histamine, a compound involved in local immune responses, from binding to these receptors and triggering allergic symptoms .

Biochemical Pathways

It is known that the drug inhibits the recruitment of eosinophils, a type of white blood cell involved in the immune response to allergies . It also decreases the expression of the vascular cell adhesion molecule (VCAM-1), which plays a key role in the inflammation process .

Pharmacokinetics

Cetirizine is highly bound to blood proteins, mainly serum albumin, and has a low brain uptake, which explains its lack of sedative effects . The pharmacokinetics of cetirizine have been found to increase linearly with dose across a range of 5 to 60 mg .

Result of Action

The molecular and cellular effects of this compound’s action result in the relief of allergy symptoms . By blocking the H1 receptors, it prevents histamine from triggering an allergic response, thus reducing symptoms such as sneezing, coughing, nasal congestion, and hives . It also has anti-inflammatory effects, which may enhance its usefulness in allergic rhinitis treatment .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found that cetirizine formulated in a polyethylene glycol (PEG)-containing matrix degrades during manufacture and storage . This degradation arises from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG . Therefore, the stability and efficacy of the drug can be affected by the conditions under which it is stored and manufactured .

Safety and Hazards

Orientations Futures

Cetirizine is a widely used antihistamine for treating allergic conditions. It is a second-generation antihistamine, which is more selective for peripheral H1 receptors and has fewer adverse effects . Future research may focus on further improving the selectivity and efficacy of cetirizine and its derivatives, including Cetirizine Ethyl Ester.

Analyse Biochimique

Biochemical Properties

Cetirizine Ethyl Ester, like its parent compound Cetirizine, is expected to interact with histamine H1 receptors . These receptors are proteins that play a crucial role in the body’s immune response to allergens. By binding to these receptors, this compound may prevent the release of histamine, a compound that triggers allergy symptoms .

Cellular Effects

This compound’s effects on cells are likely to be similar to those of Cetirizine. It has been shown that Cetirizine can have a significant impact on various types of cells and cellular processes . For instance, it can influence cell function by impacting cell signaling pathways related to the immune response . It may also affect gene expression, potentially downregulating the expression of genes involved in the inflammatory response .

Molecular Mechanism

The molecular mechanism of action of this compound is expected to involve binding interactions with biomolecules such as the histamine H1 receptor . As an antagonist of this receptor, it may inhibit the activation of the receptor by histamine, thereby preventing the cascade of events that lead to allergy symptoms .

Temporal Effects in Laboratory Settings

Studies on Cetirizine have shown that it has a terminal half-life of about 10 hours , suggesting that this compound may also have a relatively long duration of action.

Metabolic Pathways

Cetirizine is known to undergo minimal metabolism, which is not mediated by cytochrome P450 enzymes . This suggests that this compound may also be minimally metabolized.

Propriétés

IUPAC Name |

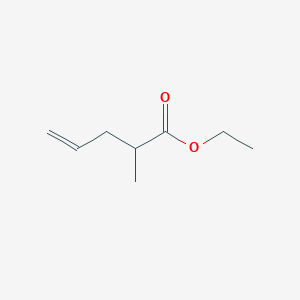

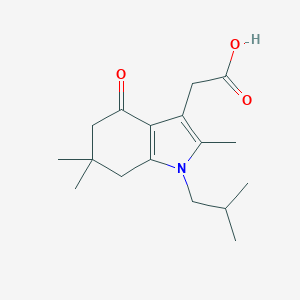

ethyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN2O3/c1-2-29-22(27)18-28-17-16-25-12-14-26(15-13-25)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20/h3-11,23H,2,12-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHQTVRYHSZGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431731 | |

| Record name | AGN-PC-0CEFEN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

246870-46-2 | |

| Record name | (RS)-2-(2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)acetic acid ethyl ester oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246870462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-PC-0CEFEN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 246870-46-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (RS)-2-(2-(4-((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZIN-1-YL)ETHOXY)ACETIC ACID ETHYL ESTER OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58Q9ZS6YEL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B44318.png)

![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)